Metronidazole

Catalog No.
S535312
CAS No.
443-48-1
M.F
C6H9N3O3
M. Wt
171.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole

CAS Number

443-48-1

Product Name

Metronidazole

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethanol

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

VAOCPAMSLUNLGC-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide
In water, 11,000 mg/L at 25 °C
5.92e+00 g/L
>25.7 [ug/mL]

Synonyms

2 Methyl 5 nitroimidazole 1 ethanol, 2-Methyl-5-nitroimidazole-1-ethanol, Bayer 5360, Clont, Danizol, Flagyl, Gineflavir, Metric, Metrodzhil, MetroGel, Metrogyl, Metronidazole, Metronidazole Hydrochloride, Metronidazole Monohydrochloride, Metronidazole Phosphate, Metronidazole Phosphoester, Satric, Trichazol, Trichopol, Trivazol, Vagilen

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]

Description

The exact mass of the compound Metronidazole is 171.0644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)g/100 ml at 20 °c: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamidein water, 11,000 mg/l at 25 °c5.92e+00 g/l>25.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757118. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antimicrobial properties

    Researchers are investigating metronidazole's effectiveness against a wider range of microbes. Studies have explored its potential use against antibiotic-resistant bacteria, Helicobacter pylori (associated with peptic ulcers), and protozoan parasites like Giardia lamblia [, , ].

  • Anti-cancer properties

    Some research suggests that metronidazole might have anti-cancer properties. Studies have looked at its potential use as adjuvant therapy (given alongside other treatments) for certain cancers [].

  • Anti-inflammatory properties

    Research is being conducted to explore the possibility that metronidazole can reduce inflammation. This has potential applications in treating inflammatory bowel disease (IBD) like Crohn's disease [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992)
Solid

Color/Form

Cream-colored crystals
WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

Exact Mass

171.0644

Boiling Point

405.4

LogP

-0.02
-0.02 (LogP)
log Kow = -0.02
-0.1

Odor

ODORLESS

Appearance

White to light yellow crystalline powder.

Melting Point

316 to 320 °F (NTP, 1992)
160
158-160 °C
160°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

140QMO216E

Related CAS

69198-10-3 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 170 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 168 of 170 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (18.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (54.17%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H351 (35.12%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (61.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Metronidazole is indicated for the treatment of confirmed trichomoniasis caused by Trichomonas vaginalis (except for in the first trimester of pregnancy) and the patient's sexual partners, bacterial vaginosis[L7432], certain types of amebiasis, and various anaerobic infections.[A181057] The above anaerobic infections may occur on the skin and skin structures, the abdomen, the heart, reproductive organs, central nervous system, and the respiratory system. Some may also be present in the bloodstream in cases of septicemia. Common infections treated by metronidazole are Bacteroides species infections, Clostridium infections, and Fusobacterium infections, as well as Peptococcus and Peptostreptococcus infections.[L3754] It is also used off-label in the treatment of Crohn's disease and rosacea, as a prophylactic agent after surgery[A181039], and in the treatment of Helicobacter pylori infection.[A181045] It has also been studied in the prevention of preterm births and to treat periodontal disease.[A1391,A181078]
Helicobacter pylori infection

Livertox Summary

Metronidazole is a nitroimidazole derivative bactericidal agent widely used in the treatment of many anaerobic and certain protozoan and parasitic infections. Metronidazole has been linked to rare instances of acute, clinically apparent liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Mesh Heading: Anti-infective agents, antiprotozoal agents, radiation-sensitizing agents
MEDICATION (VET): Antiprotozoal (Trichomonas); antiamebic; antibacterial
MEDICATION (VET): The success of metronidazole in treating human infections of giardiasis, vaginal and oral trichomoniasis, and hepatic and intestinal amoebiasis has lead to investigation of its potential use against certain protozoan diseases of domestic animals. These are principally bovine urogenital trichomoniasis and canine, feline, or primate intestinal giardiasis, trichomoniasis, amoebiasis, or Balantidium infection. ...
Oral metronidazole (extended release formulation) is used in the treatment of bacterial vaginosis caused by Gardnerella vaginalis, Mobiluncus spp, mycoplasma hominis and anaerobes (peptostreptococcus spp and Bacteroides spp). /Included in US or Canadian product labeling/
Metronidazole is used in the treatment of periodontal infections caused by Bacteroides species. /NOT included in US product labeling/
Oral metronidazole is used in the treatment of giardiasis caused by Giardia lamblia. /NOT included in US product labeling/
Some studies indicate that metronidazole may be effective, in combination with bismuth subsalicylate or colloidal bismuth subcitrate, and other oral antibiotic therapy, such as ampicillin or amoxicillin, in the treatment of Helicobacter pylori-associated gastritis and duodenal ulcer. However, metronidazole resistance may occur, especially in patients who have been previously exposed to metronidazole. /NOT included in US product labeling/
Metronidazole is used in the treatment of dracunculiasis (guinea worm infection) caused by Dracunculus medinensis. It decreases the inflammation around the ulcer, increasing the ease of removing the worm. /NOT included in US product labeling/
Metronidazole is used in the treatment of antibiotic-associated diarrhea and colitis caused by Clostridium difficile. /NOT included in US product labeling/
Metronidazole is used in the treatment of inflammatory bowel disease. /NOT included in US product labeling/
Metronidazole is used in the treatment of Balantidium coli infection. /NOT included in US product labeling/
Oral metronidazole is indicated in the treatment of symptomatic and asymptomatic trichomoniasis, in males and females, caused by Trichomonas vaginalis. /Included in US product labeling/
Metronidazole is indicated in the treatment of skin and soft tissue infections caused by Bacteroides species, including the Bacteroides fragilis group. Clostridium species, Fusobacterium species, Peptococcus species, and Peptostreptococcus species. /Included in US product labeling/
Metronidazole is indicated in the treatment of bacterial septicemia caused by Bacteroides species, including the Bacteroides fragilis group, and Clostridium species. /Included in US product labeling/
Metronidazole is indicated in the treatment of lower respiratory tract infections, including pneumonia, emphysema, and lung abscess, caused by Bacteroides species, including the Bacteroides fragilis group. /Included in US product labeling/
Intravenous metronidazole is indicated for the prophylaxis of perioperative infections during colorectal surgery. /Included in US product labeling/
Metronidazole is indicated in the treatment of female pelvic infections, including endometritis, endomyometritis, tubo-ovarian abscess, and postsurgical vaginal cuff infections, caused by Bacteroides species, including the Bacteroides fragilis group, Clostridium species, Peptoccus species, and Peptostreptococcus species. /Included in US product labeling/
Metronidazole is indicated in the treatment of intra-abdominal infections, including peritonitis, intra-abdominal abscess, and liver abscess, caused by Bacteroides species, including the Bacteroides fragilis group, Clostridium species, Eubacterium species, Peptococcus species, and Peptostreptococcus species. /Included in US product labeling/
Metronidazole is indicated in the treatment of endocarditis caused by Bacteroides species, including the Bacteroides fragilis group. /Included in US product labeling/
Metronidazole is indicated in the treatment of CNS infections, including meningitis, caused by Bacteroides species, including the Bacteroides fragilis group. /Included in US product labeling/
Metronidazole is indicated in the treatment of brain abscess caused by Bacteroides species, including the Bacteroides fragilis group. /Included in US product labeling/
Metronidazole is indicated in the treatment of bone and joint infections caused by Bacteroides species, including the Bacteroides fragilis group (Bacteroides fragilis, Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, Bacteroides vulgatus). /Included in US product labeling/
Oral metronidazole is indicated in the treatment of acute intestinal amebiasis caused by Entamoeba histolytica. Metronidazole may not eradicate intestinal amebic infections, requiring treatment with a luminal amebicide. /Included in US product labeling/
Metronidazole is indicated in the treatment of extraintestinal amebiases, including amebic liver abscess, caused by Entamoeba histolytica. When used in the treatment of invasive amebiasis, metronidazole should be administered concurrently or sequentially with a luminal amebicide (eg, iodoquinol, paromomycin, tetracycline, diloxanide furoate). When used in the treatment of amebic liver abscesses, metronidazole therapy does not obviate the need for aspiration of the abscess. /Included in US product labeling/
Metronidazole is not effective against facultative anaerobes, obligate aerobes, Propionibacterium acnes, Actinomyces species, or Candida albicans.

Pharmacology

Metronidazole treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities.[L7432] Metronidazole is an effective treatment for some anaerobic bacterial infections.[A181057] Metronidazole has shown antibacterial activity against the majority of obligate anaerobes, however, during in vitro studies, it does not demonstrate significant action against facultative anaerobes or obligate aerobes.[L3754] The nitro group reduction of metronidazole by anaerobic organisms is likely responsible for the drug's antimicrobial cytotoxic effects, causing DNA strand damage to microbes.[A181039,A181045] A note on convulsions and neuropathy and carcinogenesis It is important to be aware of the risk of peripheral neuropathy and convulsions associated with metronidazole, especially at higher doses. If convulsions or numbness of an extremity occur, discontinue the drug immediately.[L3754] Metronidazole has been found to be carcinogenic in mice and rats. The relevance to this effect in humans is unknown. It is advisable to only administer metronidazole when clinically necessary and only for its approved indications.[L7474]
Metronidazole is a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. Although its mechanism of action is not fully elucidated, un-ionized metronidazole is readily taken up by obligate anaerobic organisms and is subsequently reduced by low-redox potential electron-transport proteins to an active, intermediate product. Reduced metronidazole causes DNA strand breaks, thereby inhibiting DNA synthesis and bacterial cell growth.

MeSH Pharmacological Classification

Antiprotozoal Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB17 - Metronidazole
D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BX - Other chemotherapeutics
D06BX01 - Metronidazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF01 - Metronidazole
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XD - Imidazole derivatives
J01XD01 - Metronidazole
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AB - Nitroimidazole derivatives
P01AB01 - Metronidazole

Mechanism of Action

The exact mechanism of action of metronidazole has not been fully established, however, it is possible that an intermediate in the reduction of metronidazole which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis.[L3754] After administration, metronidazole enters cells by passive diffusion. Following this, ferredoxin or flavodoxin reduce its nitro group to nitro radicals. The redox potential of the electron transport portions of anaerobic or microaerophilic microorganisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites. These include N-(2-hydroxyethyl) oxamic acid and acetamide, which may damage DNA of replicating organisms.[A181039]
Microbicidal; active against most obligate anaerobic bacteria and protozoa by undergoing intracellular chemical reduction via mechanisms unique to anaerobic metabolism. Reduced metronidazole, which is cytotoxic but short-lived, interacts with DNA to cause loss of helical structure, strand breakage, and resultant inhibition of nucleic acid synthesis and cell death.
Metronidazole is bactericidal, amebicidal, and trichomonacidal in action. The exact mechanism of action of the drug has not been fully elucidated. Metronidazole is un-ionized at physiologic pH and is readily taken up by anaerobic organisms or cells. In susceptible organisms or cells, metronidazole is reduced by low-redox-potential electron transport proteins (e.g., nitroreductases such as ferredoxin) to unidentified polar product(s) which lack the nitro group. The reduction product(s) appears to be responsible for the cytotoxic and antimicrobial effects of the drug which include disruption of DNA and inhibition of nucleic acid synthesis. Metronidazole is equally effective against dividing and nondividing cells.
In in vivo studies in rats given metronidazole in dosages of 2-4 mg/100 g of body weight, the drug reportedly inhibited the development of formalin-induced edema in the rat paw. In vitro in neutrophils, metronidazole has a dose-dependent inhibitory effect on generation of hydrogen peroxide and hydroxyl radicals, oxidants that may cause tissue injury at the site of inflammation. This antioxidant effect appears to be caused by a direct effect on neutrophil function and may contribute to the drug's anti-inflammatory effect in vivo.
Results of in vitro studies using leukocytes obtained from patients with Crohn's disease indicate that exposing the cells to metronidazole concentrations of 10 or 50 mcg/mL improved both spontaneous and induced leukocyte migration in cells that previously exhibited reduced migration; the drug had no effect on leukocytes obtained from healthy adults or patients with Crohn's disease when the cells exhibited normal migration prior to exposure to the drug. This effect on leukocyte migration also was observed in vivo in adults with Crohn's disease who received a single 400-mg dose of metronidazole. It has been suggested that metronidazole may increase leukocyte migration by a direct effect on the leukocytes, possibly by causing the release of surface-bound immune complexes from the cell surface.

Vapor Pressure

3.1X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

443-48-1
99616-64-5

Wikipedia

Metronidazole

Drug Warnings

Metronidazole crosses the placenta and enters the fetal circulation rapidly. Adequate and well-controlled studies in humans have not been done. ... However, the use of metronidazole in the treatment of trichomoniasis is not recommended during the first trimester. If metronidazole is used during the second and the third trimesters for trichomoniasis it is recommended that its use be limited to those patients whose symptoms are not controlled by local palliative treatment. Also, the 1 day course of therapy should not be used since this results in higher maternal and fetal serum concentrations.
No information is available on the relationship of age to the effects of metronidazole in geriatric patients. However, elderly patients are more likely to have an age-related decrease in hepatic function, which may require an adjustment in dosage in patients receiving metronidazole.
Peripheral neuropathy, characterized by numbness, tingling, or paresthesia of an extremity, and convulsive seizures have been reported rarely with oral or IV metronidazole. Peripheral neuropathy is usually reversible if metronidazole is discontinued but may persist in patients who receive prolonged therapy or higher than recommended dosage of the drug. Dizziness, vertigo, incoordination, ataxia, confusion, irritability, depression, weakness, insomnia, headache, syncope, tinnitus, and hearing loss have also occurred with metronidazole. Headache occurred in 18% of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) for bacterial vaginosis, and among those reporting headache, 10% described it as severe.
Urethral burning or discomfort, dysuria, cystitis, polyuria, incontinence, a sense of pelvic pressure, dryness of the vagina or vulva, dyspareunia, and decreased libido have been reported with oral metronidazole. Urine may be dark or reddish-brown in color following oral or IV administration of metronidazole due to the presence of water-soluble pigments which result from metabolism of the drug. Vulvovaginal candidiasis (or yeast vaginitis) was reported in 15% of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) and in 12% of those receiving clindamycin phosphate (2% clindamycin) vaginal cream in a comparative study for the treatment of bacterial vaginosis. Although a definite causal relationship to the drug has not been established, genital pruritus, dysmenorrhea, and urinary tract infection have been reported in 5, 3, and 2%, respectively, of nonpregnant women receiving oral metronidazole (administered as extended-release tablets) for the treatment of bacterial vaginosis.
For more Drug Warnings (Complete) data for METRONIDAZOLE (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of metronidazole is 7.3 ± 1.0 after a single 500mg IV dose in healthy subjects. Another resource indicates that the elimination half-life for metronidazole ranges from 6 to 10 hours.
The plasma half-life of metronidazole is reported to be 6-8 hours in adults with normal renal and hepatic function. In one study using radiolabeled metronidazole hydrochloride, the half-life of unchanged metronidazole averaged 7.7 hours and the half-life of total radioactivity averaged 11.9 hours. The plasma half-life of metronidazole is not affected by changes in renal function; however, the half-life may be prolonged in patients with impaired hepatic function. In one study in adults with alcoholic liver disease and impaired hepatic function, half-life of metronidazole averaged 18.3 hours (range: 10.3-29.5 hours).
Half-life: Neonates 25-75 hours; Others: 6-8 hours, increases with hepatic impairment.
The elimination half-life in dogs is 4.5hr, and in horses 1.5-3.3h

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Jacob et al., US patent 2,944,061 (1960 to Rhone-Poulenc)
Metronidizole is prepared by heating 2-methyl-5-nitroimidizole with excess 2-chloroethanol to obtain the crude product which is purified by extraction with chloroform and recrystallization from ethyl acetate.

General Manufacturing Information

Although metronidazole is closely related to natural antitrichomonal agent, Azomycin, it is not known to occur in nature.
NMR spectroscopy & polarography were used to detect in vitro interactions between metronidazole & biologically important metals. Only cupric ion showed detectable interaction.
Reasonably anticipated to be a human carcingen

Analytic Laboratory Methods

TWO SIMPLE COLORIMETRIC METHODS FOR EST OF METRONIDAZOLE IN MARKETED TABLETS & SYRUPS ARE DESCRIBED.
METHODS OF ASSAY OF METRONIDAZOLE TO MEET REGULATORY REQUIREMENTS FOR PHARMACEUTICAL PRODUCTS COMMONLY EMPLOY NON-AQ TITRATION. THIS HAS BEEN COMPARED TO POTENTIOMETRIC METHODS FOR DETERMINATION /OF/...PHARMACEUTICAL PRODUCTS. TUCKERMAN MM & BICAN-FISTER T, ANALYSIS OF METRONIDAZOLE, J PHARM SCI (58) 1401-1403, 1969.
PHARMACEUTICAL PRODUCTS; UV SPECTROPHOTOMETRY: KOMPANTSEVA EV ET AL, FARMATSIYA (MOSCOW) 22, 45-48, 1973; & COLORIMETRIC METHODS: POPULAIRE P ET AL, ANN PHARM FRANC (26) 549-556, 1968 & SANGHAVI NM ET AL, IND J PHARM (36) 151-152, 1974; & COMPLEXOMETRIC DETERMINATIONS: GAJEWSKA M, ACTA POL PHARM (29) 399-404, 1972.
Analyte: metronidazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for METRONIDAZOLE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

BIOASSAY PROCEDURES USING AGAR DIFFUSION TECHNIQUES HAVE BEEN REPORTED: LEVISON ME, ANTIMICROB AGENTS CHEMOTHER (5) 446-468, 1974 & RALPH ED ET AL, J INFECT DIS (132) 587-591, 1975. PLASMA; GAS CHROMATOGRAPHY: MIDHA KK ET AL, J CHROMAT (87) 491-497, 1973 & WOOD NF, J PHARM SCI (64) 1048-1049, 1975.
SENSITIVE ASSAY WAS DEVELOPED FOR DETERMINATION OF METRONIDAZOLE IN PLASMA. LIMIT OF DETECTION FOR 2 ML SAMPLE IS 0.1 MCG/ML. ASSAY MAY BE EMPLOYED FOR ANALYSIS OF URINE.
GLC ANALYSIS OF METRONIDAZOLE IN HUMAN PLASMA.
Analyte: metronidazole; matrix: blood, biological fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 250 nm
For more Clinical Laboratory Methods (Complete) data for METRONIDAZOLE (12 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

It is recommended that metronidazole not be used concurrently with, or for at least 1 day following, ingestion of alcohol; accumulation of acetaldehyde by interference with the oxidation of alcohol may occur, resulting in disulfiram-like effects such as abdominal cramps, nausea, vomiting, headache, or flushing; in addition, modifications in the taste of alcoholic beverages have been reported during concurrent use.
Effects may be potentiated when /coumarin- or indandione-derivative anticoagulants/ are used concurrently with metronidazole, because of inhibition of enzymatic metabolism of anticoagulants; periodic prothrombin time determinations may be required during therapy to determine if dosage adjustments of anticoagulants are necessary.
Hepatic metabolism of metronidazole may be decreased when metronidazole and cimetidine are used concurrently, possibly resulting in delayed elimination and increased serum metronidazole concentrations; monitoring of serum concentrations as a guide to dosage is recommended since dosage adjustments of metronidazole may be necessary during and after cimetidine therapy.
It is recommended that metronidazole not be used concurrently with, or for 2 weeks following, disulfiram in alcoholic patients; such use may result in confusion and psychotic reactions because of combined toxicity.
For more Interactions (Complete) data for METRONIDAZOLE (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air but darkens on exposure to light.
Metronidazole conventional tablets should be stored in well-closed, light-resistant containers at less than 25 °C. Metronidazole capsules should be stored in tight containers at 15-25 °C. Metronidazole extended-release tablets should be stored in well-closed containers at approximately 25 °C; temporary exposure to temperatures of 15-30 °C is acceptable.
Metronidazole hydrochloride powder for injection should be protected from light and stored at less than 30 °C. Metronidazole injection should be protected from light and freezing and stored at 15-30 °C. The manufacturer (Baxter) of commercially available metronidazole injection ... states that this injection has an expiration date of 24 months following the date of manufacture.

Dates

Modify: 2023-08-15
1: Di X, Bai N, Zhang X, Liu B, Ni W, Wang J, Wang K, Liang B, Liu Y, Wang R. A meta-analysis of metronidazole and vancomycin for the treatment of Clostridium difficile infection, stratified by disease severity. Braz J Infect Dis. 2015 Jul-Aug;19(4):339-49. doi: 10.1016/j.bjid.2015.03.006. Epub 2015 May 19. Review. PubMed PMID: 26001980.
2: Sobel R, Sobel JD. Metronidazole for the treatment of vaginal infections. Expert Opin Pharmacother. 2015 May;16(7):1109-15. doi: 10.1517/14656566.2015.1035255. Review. PubMed PMID: 25887246.
3: Sheehy O, Santos F, Ferreira E, Berard A. The use of metronidazole during pregnancy: a review of evidence. Curr Drug Saf. 2015;10(2):170-9. Review. PubMed PMID: 25986038.
4: Cornely OA, Nathwani D, Ivanescu C, Odufowora-Sita O, Retsa P, Odeyemi IA. Clinical efficacy of fidaxomicin compared with vancomycin and metronidazole in Clostridium difficile infections: a meta-analysis and indirect treatment comparison. J Antimicrob Chemother. 2014 Nov;69(11):2892-900. doi: 10.1093/jac/dku261. Epub 2014 Jul 28. Review. PubMed PMID: 25074856.
5: Fjeld H, Raknes G. [Is combining metronidazole and alcohol really hazardous?]. Tidsskr Nor Laegeforen. 2014 Sep 16;134(17):1661-3. doi: 10.4045/tidsskr.14.0081. eCollection 2014 Sep 16. Review. Norwegian. PubMed PMID: 25223673.
6: Miljkovic V, Arsic B, Bojanic Z, Nikolic G, Nikolic Lj, Kalicanin B, Savic V. Interactions of metronidazole with other medicines: a brief review. Pharmazie. 2014 Aug;69(8):571-7. Review. PubMed PMID: 25158566.
7: Sgolastra F, Severino M, Petrucci A, Gatto R, Monaco A. Effectiveness of metronidazole as an adjunct to scaling and root planing in the treatment of chronic periodontitis: a systematic review and meta-analysis. J Periodontal Res. 2014 Feb;49(1):10-9. doi: 10.1111/jre.12089. Epub 2013 May 14. Review. PubMed PMID: 23668676.
8: Cantador AA, Meschia JF, Freeman WD, Tatum WO. Nonconvulsive status with metronidazole. Neurohospitalist. 2013 Oct;3(4):185-9. doi: 10.1177/1941874412470667. Review. PubMed PMID: 24198899; PubMed Central PMCID: PMC3810826.
9: Kafadar I, Moustafa F, Yalçın K, Klç BA. A rare adverse effect of metronidazole: nervous system symptoms. Pediatr Emerg Care. 2013 Jun;29(6):751-2. doi: 10.1097/PEC.0b013e318294f389. Review. PubMed PMID: 23736071.
10: Zandbergen D, Slot DE, Cobb CM, Van der Weijden FA. The clinical effect of scaling and root planing and the concomitant administration of systemic amoxicillin and metronidazole: a systematic review. J Periodontol. 2013 Mar;84(3):332-51. doi: 10.1902/jop.2012.120040. Epub 2012 May 21. Review. PubMed PMID: 22612369.
11: Sgolastra F, Gatto R, Petrucci A, Monaco A. Effectiveness of systemic amoxicillin/metronidazole as adjunctive therapy to scaling and root planing in the treatment of chronic periodontitis: a systematic review and meta-analysis. J Periodontol. 2012 Oct;83(10):1257-69. Epub 2012 Feb 14. Review. PubMed PMID: 22220767.
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